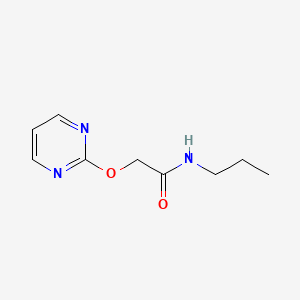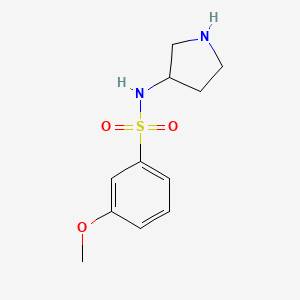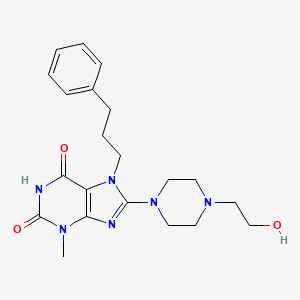![molecular formula C14H20N6O3 B2691434 7-Ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923184-46-7](/img/structure/B2691434.png)
7-Ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Triazines can be synthesized through several methods. One common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine .Molecular Structure Analysis
Triazines have a six-membered ring with three nitrogen atoms and three carbon atoms. The nitrogen atoms are dispersed in the ring, leading to a symmetrical structure .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution. They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Triazines are generally stable compounds. They are aromatic and have a planar geometry. They can exhibit different physical and chemical properties based on their substitution patterns .Applications De Recherche Scientifique
Antitumor Activity and Biological Effects
Research on similar heterocyclic compounds indicates significant interest in their antitumor activity. For instance, compounds derived from purino and triazine frameworks have been investigated for their antitumor properties. Studies have found that modifications of these frameworks, such as alkylamination, can yield compounds with promising biological activities, including antitumor effects against specific leukemia cells. No potent vascular relaxing effects were observed in some derivatives, suggesting specificity in their biological activities (T. Ueda et al., 1987). Additionally, novel syntheses leading to triazines and triazepines have shown potential as anti-tumor agents against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (M. G. Badrey & S. M. Gomha, 2012).
Antiviral and Antimicrobial Activities
Compounds within this chemical framework have also been studied for their antiviral activities. The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides have shown moderate activity against specific viruses at non-toxic dosage levels, highlighting the potential for developing new antiviral agents from these structures (S. H. Kim et al., 1978).
Chemical Synthesis and Material Science Applications
The synthesis and study of methyl rearrangements in methoxy-triazines in both solid and liquid states have provided insights into the thermal behavior and potential material science applications of such compounds. These studies explore the mechanisms of methyl transfer and rearrangement, contributing to the understanding of chemical reactions that could be pivotal in designing new materials (Eidit Handelsman-Benory et al., 2000).
Mécanisme D'action
The mechanism of action of triazine-based compounds can vary widely depending on their structure and the functional groups they carry. Some triazine derivatives have been found to exhibit biological activity, such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-5-18-12(21)10-11(17(3)14(18)22)15-13-19(10)8-9(2)16-20(13)6-7-23-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQWNKFYQIKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18593387 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2691354.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)

![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)
![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)
![N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2691364.png)
![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)




